Cas no 1262411-22-2 (2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid)

2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid is a protected amino acid derivative featuring both a primary amine and a Boc-protected secondary amine on a cyclohexyl backbone, with an acetic acid side chain. This compound is valuable in peptide synthesis and medicinal chemistry due to its dual functionalization, enabling selective deprotection and further modifications. The Boc group enhances stability during reactions, while the free amino and carboxyl groups facilitate coupling with other building blocks. Its cyclohexyl structure contributes to conformational rigidity, making it useful for designing constrained peptides or small-molecule scaffolds. The product is typically employed in intermediate synthesis for drug discovery and biochemical research.
2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid structure
1262411-22-2 structure
Product Name:2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
CAS No:1262411-22-2
MF:C13H24N2O4
MW:272.340663909912
CID:5250382
PubChem ID:165866183
Update Time:2025-08-04

2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
    • 1262411-22-2
    • EN300-367159
    • 4-Amino-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid
    • 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
    • Inchi: 1S/C13H24N2O4/c1-12(2,3)19-11(18)15-13(8-10(16)17)6-4-9(14)5-7-13/h9H,4-8,14H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: GOZVTYXSHQAAOJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(CC(=O)O)CCC(CC1)N)=O

Computed Properties

  • Exact Mass: 272.17360725g/mol
  • Monoisotopic Mass: 272.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 439.8±38.0 °C(Predicted)
  • pka: 4.72±0.10(Predicted)

2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid Pricemore >>

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Additional information on 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid

Introduction to 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid (CAS No. 1262411-22-2)

2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid, identified by its CAS number 1262411-22-2, is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes an amino-cyclohexyl moiety and a protected amine group. The presence of these functional groups makes it a valuable intermediate in the synthesis of more intricate bioactive molecules.

The tert-butoxy-carbonyl (Boc) group in the molecular structure serves as an important protecting group for amines, ensuring stability during synthetic processes while allowing for selective deprotection when needed. This feature is particularly useful in multi-step synthetic routes where precise control over reaction conditions is essential. The cyclohexyl ring provides steric hindrance and conformational flexibility, which can influence the biological activity of derivatives derived from this compound.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. The structural motif present in 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid has shown promise as a scaffold for designing molecules with potential neuroprotective and anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors involved in neurodegenerative pathways, such as those associated with Alzheimer's and Parkinson's diseases.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop libraries of analogs with tailored pharmacokinetic profiles. For instance, modifications to the 4-amino group or the cyclohexyl side chain have led to compounds with enhanced solubility, improved bioavailability, and reduced toxicity. These findings align with the broader trend in drug discovery toward rational design based on structure-activity relationships (SAR).

The synthesis of 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has facilitated the efficient preparation of this intermediate. Additionally, modern analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the identity and purity of the final product.

Recent advancements in computational chemistry have further enhanced the utility of this compound in drug development. Molecular modeling studies have been conducted to predict how modifications to its structure might affect its binding affinity to target proteins. These simulations have guided experimental efforts, reducing the time and resources required for hit identification and lead optimization.

The pharmaceutical industry has also explored the potential of 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid as a building block for peptidomimetics—molecules designed to mimic the bioactivity of natural peptides without their limitations. By incorporating non-natural amino acids or alternative linkages, researchers aim to create compounds with improved stability and pharmacological properties. Such approaches are particularly relevant in the context of peptide-based therapies, where degradation by enzymatic processes often limits clinical efficacy.

Ethical considerations are paramount in pharmaceutical research, and the development of new compounds must be conducted with rigorous adherence to regulatory guidelines. The synthesis and characterization of 2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid exemplify these principles, ensuring that all procedures meet safety standards while advancing scientific knowledge.

The future prospects for this compound remain promising, as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are likely to accelerate progress, leading to innovative treatments for a wide range of diseases.

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